molecular formula C21H20N4O3S B3651093 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3651093
M. Wt: 408.5 g/mol
InChI Key: WVSCOMUBELDTJQ-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, a pyrazolone core, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and a suitable aldehyde, the benzothiazole ring is formed through a condensation reaction.

    Synthesis of the Pyrazolone Core: The pyrazolone core is synthesized by reacting ethyl acetoacetate with hydrazine hydrate.

    Coupling Reaction: The benzothiazole derivative is then coupled with the pyrazolone core in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring or the pyrazolone core.

    Reduction: Reduction reactions can target the imine group within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity.

Medicine

In medicinal chemistry, researchers explore this compound for drug development. Its structure suggests potential as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,6-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,5-dimethoxyphenyl group, in particular, may enhance its interaction with certain biological targets compared to other similar compounds.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(2,5-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-12(22-16-11-14(27-3)9-10-17(16)28-4)19-13(2)24-25(20(19)26)21-23-15-7-5-6-8-18(15)29-21/h5-11,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSCOMUBELDTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

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